molecular formula C19H15F3N4O3 B010865 Tosufloxacin CAS No. 108138-46-1

Tosufloxacin

Cat. No. B010865
M. Wt: 404.3 g/mol
InChI Key: WUWFMDMBOJLQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Tosufloxacin involves multiple steps, starting from ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. The process includes condensation with triethyl orthoformate, displacement with 2,4-difluoroaniline, cyclization, condensation with 3-aminopyrrolidine, hydrolysis, and ultimately, tosylate formation. This method yields Tosufloxacin p-tosylate with an overall yield of 72.6% (L. Ming, 2003).

Molecular Structure Analysis

Tosufloxacin and its complexes, particularly with boron, have been extensively analyzed for their structural properties. Quantum chemical calculations reveal insights into the optimized structures, biological activities, and potential for drug development, especially as anticancer agents. The boron complex with fluorine atoms coordinated to the boron atom shows promising characteristics for both therapeutic applications and non-linear optical (NLO) properties (K. Sayın & Duran Karakaş, 2017).

Chemical Reactions and Properties

Research on Tosufloxacin includes the study of its interaction with bovine serum albumin (BSA), revealing insights into its binding mechanisms and the impact on BSA's conformation. These interactions, analyzed through multi-spectroscopic methods, indicate that Tosufloxacin causes the fluorescence of BSA to be quenched through a static quenching mechanism. This interaction also leads to changes in the secondary structure of BSA, showcasing the complex chemical behavior of Tosufloxacin at the molecular level (Feng-yu Deng & Y. Liu, 2012).

Physical Properties Analysis

The preparation of inclusion complexes, such as those between Tosufloxacin tosylate and hydroxypropyl-β-cyclodextrin, demonstrates significant improvements in the solubility and dissolution rates of Tosufloxacin. This not only enhances its physical properties but also maintains its antibacterial efficacy. The solution-enhanced dispersion with supercritical CO2 method used in these preparations offers a promising approach to improving the pharmaceutical properties of water-insoluble drugs like Tosufloxacin (Jianfei Sun et al., 2019).

Chemical Properties Analysis

Tosufloxacin's ability to form complexes, such as those with terbium ions, highlights its interesting chemical properties. The terbium-sensitized determination of Tosufloxacin using electrochemiluminescence (ECL) is a novel approach, revealing the potential of Tosufloxacin in analytical applications. This method provides a sensitive way to detect trace amounts of Tosufloxacin, emphasizing its unique chemical characteristics (Yu Liu et al., 2005).

Scientific Research Applications

  • Bladder Stones Formation : Tosufloxacin was associated with the formation of bladder stones in a patient, highlighting a potential adverse effect (Nakano et al., 1997).

  • Urinary Tract Infections (UTIs) : Effective in treating complicated UTIs and preventing their recurrence (Sakurai et al., 1994).

  • Intravenous Formulation for Bacterial Infections : A derivative of tosufloxacin, A-71497, was developed to enhance water solubility, making it suitable for intravenous formulations to treat bacterial infections (Chu et al., 1990).

  • Treatment of Bacterial Infections in the Tropics : Exhibits superior antimicrobial activity against various pathogens like Salmonella, E. coli, and P. pseudomallei, making it a promising agent for treating bacterial infections in tropical regions (Srimuang et al., 2012).

  • Respiratory, Urinary, Hepatobiliary, and Gastrointestinal Infections : Tosufloxacin tosilate, another form of tosufloxacin, is approved for treating a range of infections including respiratory, urinary tract, hepatobiliary, and gastrointestinal infections (Niki, 2002).

  • Chronic Bacterial Prostatitis : Demonstrates a broad spectrum of antibacterial activity, making it useful in treating chronic bacterial prostatitis (Ikeuchi et al., 1993).

  • Otorhinolaryngological Infections : Exhibits 85.5% clinical efficacy in treating these infections without adverse events or abnormal laboratory findings (Kanaya et al., 1993).

  • Post-Prostatic Surgery Infections : Useful in the treatment of bacterial prostatitis and infections occurring after prostatic surgery (Uchibayashi et al., 1992).

  • Diarrhea-Causing Bacterial Pathogens : Most active agent against bacteria causing diarrhea, with good activity against Salmonella, Shigella, Campylobacter, Aeromonas hydrophila, and Vibrio spp. (Bryan et al., 1990).

  • Prevention of Secondary Infections in Hematological Malignancies : Effective in preventing secondary infections in patients with hematological malignancies due to its broad spectrum of antibacterial activity (Sawada et al., 2012).

  • Gram-Positive Bacterial Activity : Particularly active against Gram-positive species compared to other fluoroquinolones like ciprofloxacin and temafloxacin (Barry & Jones, 1989).

  • Activity Against Anaerobic Bacteria : Shows a broad antibacterial spectrum against both gram-positive and gram-negative bacteria, including anaerobes, and is more active than levofloxacin and ciprofloxacin (Takahata & Nishino, 1997).

  • Enhanced Solubility : The tosufloxacin tosylate/hydroxypropyl-β-cyclodextrin inclusion complex prepared by solution-enhanced dispersion with supercritical CO2 significantly improves the dissolution and solubility of water-insoluble TFLX (Sun et al., 2019).

  • Pitfalls in Treating Pneumonia : In a case of pneumonia, tosufloxacin initially improved symptoms but later resulted in the isolation of M. tuberculosis from the patient's sputum, indicating a potential misdiagnosis or treatment complication (Fujishima et al., 2019).

  • Resistance in H. influenzae : Treatment for respiratory infections caused by low-susceptible H. influenzae did not respond well to tosufloxacin, suggesting consideration of susceptibility in quinolone use (Hara et al., 2020).

  • Relapse in Salmonella Enterocolitis : Not ideal against symptomatic salmonella enterocolitis due to bacterial relapse in 85% of patients after cessation of therapy (Ohnishi & Kimura, 2001).

  • Modified Urinary Catheters : TOS-treated catheters with chitosan coating enhance the survivability of green monkey kidney cells against the cytotoxic effects of silicone latex, indicating its potential use in medical devices (Kowalczuk et al., 2015).

properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFMDMBOJLQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-94-6 (4-toluene sulfonate)
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044135
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosufloxacin

CAS RN

100490-36-6
Record name Tosufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin
Reactant of Route 2
Reactant of Route 2
Tosufloxacin
Reactant of Route 3
Reactant of Route 3
Tosufloxacin
Reactant of Route 4
Tosufloxacin
Reactant of Route 5
Reactant of Route 5
Tosufloxacin
Reactant of Route 6
Tosufloxacin

Citations

For This Compound
4,080
Citations
K Yamaguchi - Journal of infection and chemotherapy, 2001 - Elsevier
… Tosufloxacin tosilate is one of the fluoroquinolones developed by Toyama Chemical (Tokyo, Japan) and launched in the market in 1990.Tosufloxacin … activity of tosufloxacin tosilate are …
Number of citations: 16 www.sciencedirect.com
S Kohno - Journal of infection and chemotherapy, 2002 - Springer
… dose of tosufloxacin tosilate can be increased to 600mg (equivalent to 408mg of tosufloxacin). This article mainly presents the results of the clinical investigation of tosufloxacin tosilate …
Number of citations: 15 link.springer.com
M Hasegawa, Y Sato, A Kanayama, K Matsuzaki… - Journal of infection and …, 2006 - Elsevier
… The minimum inhibitory concentrations (MICs) of tosufloxacin and other … Tosufloxacin was the most potent of all the antibiotics tested … These results indicate that tosufloxacin has potent …
Number of citations: 11 www.sciencedirect.com
AL Barry, PC Fuchs - Antimicrobial agents and chemotherapy, 1991 - Am Soc Microbiol
The in vitro activity of sparfloxacin was compared with those of tosufloxacin, ciprofloxacin, and fleroxacin against 730 bacterial isolates representing 49 different species. Sparfloxacin …
Number of citations: 86 journals.asm.org
A Bauernfeind - Journal of Antimicrobial Chemotherapy, 1993 - academic.oup.com
The in-vitro activity of the new quinolone, Bay y 3118, was compared with that of ciprofloxacin, tosufloxacin, sparfioxacin, CI-960 and CI-990 against 1640 isolates belonging to 117 …
Number of citations: 71 academic.oup.com
K Suzuki, T Fujisawa, M Nakashima… - Journal of infection and …, 2005 - Elsevier
In 2003, the Japan Society for Infectious Diseases in Otolaryngology conducted its third nationwide survey of clinical isolates from otolaryngological infectious diseases. We selected …
Number of citations: 6 www.sciencedirect.com
AL Barry, RN Jones - Journal of Antimicrobial Chemotherapy, 1989 - academic.oup.com
… Ciprofloxacin and tosufloxacin were similar in their activity … to ofloxacin, temafloxacin and tosufloxacin. Against nalidixic acid-… Tosufloxacin was particularly active against the Gram-…
Number of citations: 84 academic.oup.com
J Mitsuyama, Y Itoh, M Takahata… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… In this study, we characterize tosufloxacin uptakes by wild-type strains and by porin-… uptake for tosufloxacin is different from that for other quinolones and that tosufloxacin may permeate …
Number of citations: 27 journals.asm.org
J Segreti, DJ Hirsch, AA Harris, KS Kapell… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… Our results indicate that tosufloxacin is as active against C. … Our results indicate that tosufloxacin is more active than … Since concentrations of tosufloxacin in serum vary from 0.4 to 0.8 gxg…
Number of citations: 17 journals.asm.org
H Niu, P Cui, R Yee, W Shi, S Zhang, J Feng… - Antibiotics, 2015 - mdpi.com
… for comparison with tosufloxacin. Therefore, we compared tosufloxacin identified from the … In contrast, despite a slow killing effect initially at Day 1, tosufloxacin completely eradicated …
Number of citations: 23 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.